![molecular formula C17H18FN5O6 B2392263 diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-50-1](/img/structure/B2392263.png)
diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also has two ester groups attached to the triazole ring, and an amide group attached to one of the carbons in the triazole ring. The presence of fluorine suggests that it might have been synthesized using a fluorination reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the ester groups, and the amide group. The fluorine atom would likely have a significant impact on the compound’s chemical properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester groups could undergo hydrolysis, transesterification, or other reactions typical of esters. The amide group could participate in reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions about the compound’s properties. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
- Triazole derivatives have been investigated for their antimicrobial potential. Researchers have synthesized and evaluated compounds containing the triazole ring against bacteria such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
Safety And Hazards
Future Directions
The study of triazole derivatives is an active area of research, and new synthetic methods and applications are continually being developed . This particular compound, with its combination of functional groups, could be of interest in a variety of fields, including medicinal chemistry and materials science.
properties
IUPAC Name |
diethyl 1-[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O6/c1-3-28-15(25)13-14(16(26)29-4-2)23(22-21-13)9-12(24)20-17(27)19-11-8-6-5-7-10(11)18/h5-8H,3-4,9H2,1-2H3,(H2,19,20,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJZRZWCYOGJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate |
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